Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Overview
Description
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a hydroxybenzylidene group. It has been studied for its potential biological activities and its role as a tyrosinase inhibitor .
Mechanism of Action
Target of Action
The primary target of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as (5Z)-2-AMINO-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE, is the enzyme tyrosinase . Tyrosinase plays a critical role in the process of melanogenesis , the production of melanin, which is responsible for pigmentation in skin, hair, and eyes .
Mode of Action
This compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production, thereby reducing pigmentation .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This leads to a decrease in melanin production, affecting the downstream effects related to pigmentation .
Pharmacokinetics
Its lipophilicity (Log Po/w) is around 1.33, suggesting it may have good membrane permeability .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity , leading to a decrease in melanin production . On a cellular level, this results in reduced pigmentation, making it potentially useful for conditions related to hyperpigmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogens at different positions of the benzylidene moiety can affect its fluorogenic properties . .
Biochemical Analysis
Biochemical Properties
This compound has been reported to exhibit fluorogenic properties and form fluorescent complexes with FAST, a fluorogen-activating protein . This suggests that it may interact with enzymes and proteins involved in fluorescence microscopy .
Cellular Effects
In vitro studies using B16F10 cells, a melanoma cell line, showed that analogs of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one inhibited cellular tyrosinase and melanin production more than kojic acid did, without perceptible cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound appears to involve inhibition of tyrosinase activity . Kinetic and docking studies have demonstrated that this compound interacts with the active site of tyrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and halogenated benzylidene compounds .
Scientific Research Applications
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Z-5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Exhibits similar fluorogenic properties and forms fluorescent complexes with proteins.
Z-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one: Known for its potent tyrosinase inhibition.
Z-2-(2,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one: Another potent tyrosinase inhibitor with a different structural scaffold.
Uniqueness
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one stands out due to its specific imino group, which contributes to its unique binding properties and biological activities. Its ability to form stable complexes with proteins and its potential as a fluorescent label further highlight its distinctiveness .
Properties
IUPAC Name |
(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQCJILTOVLHD-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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